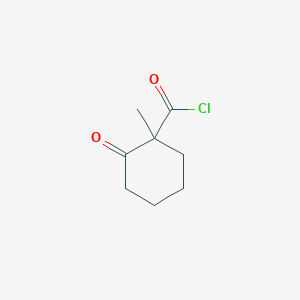
1-Methyl-2-oxocyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxocyclohexane-1-carbonyl chloride is an organic chemical compound that is commonly used in scientific research. It is also known as MOC-Cl and is used as a reagent in the synthesis of various organic compounds. MOC-Cl is a colorless liquid with a pungent odor and is highly reactive.
Mecanismo De Acción
The mechanism of action of MOC-Cl involves the formation of a reactive intermediate, which reacts with nucleophiles such as amines and alcohols to form the desired organic compound. The reaction is highly specific and yields high purity products.
Efectos Bioquímicos Y Fisiológicos
MOC-Cl is not used for any biochemical or physiological effects in living organisms. It is only used in laboratory experiments for the synthesis of organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOC-Cl has several advantages in laboratory experiments. It is a highly reactive reagent and yields high purity products. It is also easy to handle and has a long shelf life. However, MOC-Cl is highly reactive and requires careful handling to avoid accidents. It is also expensive and not readily available in all laboratories.
Direcciones Futuras
There are several future directions for the use of MOC-Cl in scientific research. One potential area of research is the synthesis of new antibiotics using MOC-Cl. Another area of research is the synthesis of new heterocyclic compounds with potential applications in the pharmaceutical industry. Furthermore, the development of new catalysts for the synthesis of MOC-Cl could lead to more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of MOC-Cl is carried out by the reaction of cyclohexanone with methyl chloroformate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and the yield of MOC-Cl is high.
Aplicaciones Científicas De Investigación
MOC-Cl is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of beta-lactams, which are important antibiotics. MOC-Cl is also used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
134519-26-9 |
|---|---|
Nombre del producto |
1-Methyl-2-oxocyclohexane-1-carbonyl chloride |
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
1-methyl-2-oxocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-8(7(9)11)5-3-2-4-6(8)10/h2-5H2,1H3 |
Clave InChI |
JEFAASBJERZAEI-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(=O)Cl |
SMILES canónico |
CC1(CCCCC1=O)C(=O)Cl |
Sinónimos |
Cyclohexanecarbonyl chloride, 1-methyl-2-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



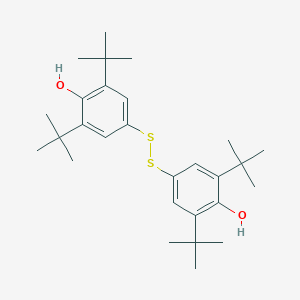
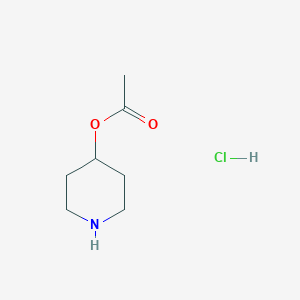
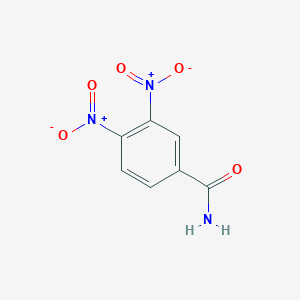
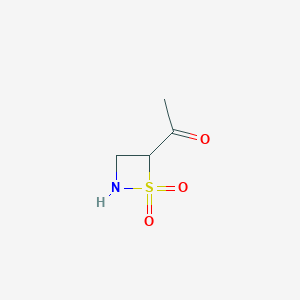
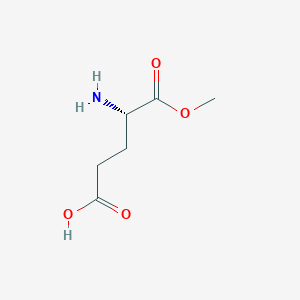
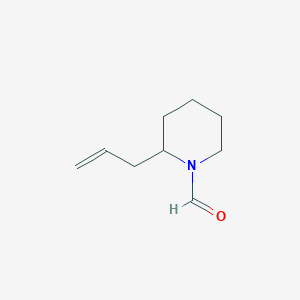
![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
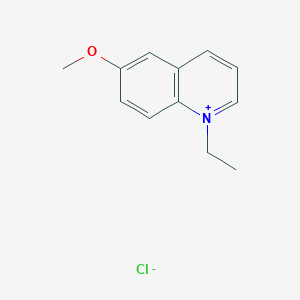
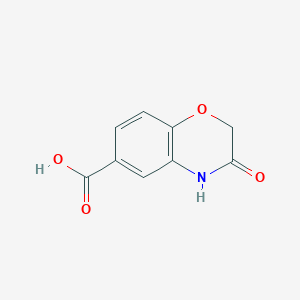
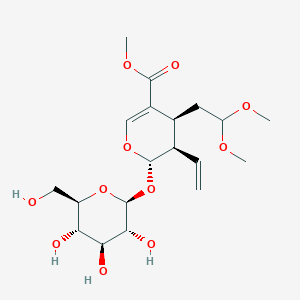
![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)
